Phaselic acid, (-)-

Forage protein preservation Polyphenol oxidase substrate Post-harvest proteolysis

Generic caffeoylmalic acid fails in stereospecific systems, introducing unacceptable variability in PPO assays and transgenic forage research. (-)-Phaselic acid (CAS 423170-79-0) is the validated chiral standard. - **Specificity:** Defined (2R)-2-O-caffeoyl-L-malate, distinct from racemates or (+)-enantiomer. - **Application:** Essential for HCT2/HMT kinetic validation and PPO-dependent proteolysis inhibition studies (alfalfa: 2-8 mmol/kg FW). - **Quality:** Analytical reference for Trifolium species metabolomics; stereochemically authenticated.

Molecular Formula C13H12O8
Molecular Weight 296.23 g/mol
CAS No. 423170-79-0
Cat. No. B12773851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaselic acid, (-)-
CAS423170-79-0
Molecular FormulaC13H12O8
Molecular Weight296.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)OC(CC(=O)O)C(=O)O)O)O
InChIInChI=1S/C13H12O8/c14-8-3-1-7(5-9(8)15)2-4-12(18)21-10(13(19)20)6-11(16)17/h1-5,10,14-15H,6H2,(H,16,17)(H,19,20)/b4-2+/t10-/m1/s1
InChIKeyPMKQSEYPLQIEAY-XCRNYIDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Phaselic Acid Baseline Profile


(-)-Phaselic acid (CAS 423170-79-0), also designated as (2R)-2-O-caffeoyl-L-malate or caffeoylmalic acid, is a chiral hydroxycinnamic acid ester composed of a caffeic acid moiety esterified to the 2-hydroxyl group of L-malic acid . It belongs to the broader class of caffeic acid derivatives, which are plant secondary metabolites recognized for their antioxidant and polyphenol oxidase (PPO) substrate properties. This compound is biosynthesized via the action of hydroxycinnamoyl-CoA:malate hydroxycinnamoyl transferase (HMT/HCT2), which transfers a caffeoyl moiety from caffeoyl-CoA to malic acid [1]. As a defined stereoisomer, (-)-phaselic acid is distinguished from its (+)-enantiomer and from achiral or unspecified caffeoylmalic acid preparations, a distinction with potential functional implications in enzyme recognition and biological activity [2].

Stereochemical Identity Defined (-)-enantiomer for enzyme recognition and PPO interaction
Biosynthetic Relevance Product of L-malate esterification by HCT2/HMT
PPO Substrate Context Endogenous substrate for post-harvest protein protection studies

(-)-Phaselic Acid Substitution Risks


Procurement of generic or undefined caffeoylmalic acid as a substitute for the specific (-)-enantiomer (CAS 423170-79-0) introduces substantial risk in applications where stereochemistry governs biological function. The biosynthetic enzyme HCT2 exhibits stereospecificity, preferentially utilizing L-malate to form the 2-O-caffeoyl-L-malate configuration [1]. In engineered systems such as transgenic alfalfa designed for post-harvest protein protection, the intended substrate is specifically 2-O-caffeoyl-L-malate, which accumulates to functional concentrations (up to 8.37 mmol/kg fresh weight in stems) only when the correct enzymatic pathway is employed [1]. Furthermore, PPO-mediated oxidation—the mechanism by which phaselic acid preserves forage protein—depends on the precise spatial arrangement of the catechol moiety and the malate backbone for efficient enzyme recognition and quinone formation [2]. Substituting with the (+)-enantiomer, a racemic mixture, or a structurally related but functionally distinct analog such as chlorogenic acid (a quinic acid ester) would yield non-comparable or null results, as these alternatives lack the requisite stereoelectronic properties for HCT2 recognition and PPO catalysis [2][3].

(-)-Phaselic Acid
(+)-Enantiomer or racemic mixture
Stereochemical mismatch may impair HCT2 recognition and PPO catalysis
(-)-Phaselic Acid
Chlorogenic acid (quinic acid ester)
Lacks requisite catechol-malate stereoelectronic properties for PPO

(-)-Phaselic Acid Quantitative Evidence


PPO-Mediated Protein Protection in Alfalfa

(-)-Phaselic acid functions as an endogenous substrate for polyphenol oxidase (PPO), undergoing oxidation to o-quinones that inhibit post-harvest proteolysis in forage crops. This functional property is not shared by chlorogenic acid (5-O-caffeoylquinic acid) in the alfalfa system, as alfalfa natively lacks both PPO and PPO substrates [1]. When red clover HMT was expressed in alfalfa, caffeoyl-malate (phaselic acid) accumulated to 2.16 mmol/kg fresh weight in leaves and 8.37 mmol/kg fresh weight in stems, a concentration sufficient to inhibit proteolysis in a PPO-dependent manner in vitro [1]. In contrast, wild-type alfalfa produces no detectable caffeoyl-malate and experiences substantial post-harvest protein loss [1].

PPO Protein Protection
Head-to-head
Target: 8.37 mmol/kg FW (stems) vs Wild-type: 0 mmol/kg FW
Reported functional PPO substrate specificity
In vitro proteolysis; transgenic alfalfa model
Forage protein preservation Polyphenol oxidase substrate Post-harvest proteolysis Agricultural biotechnology

HCT2 Substrate Discrimination

The enzyme HCT2 (HMT) catalyzes the biosynthesis of (-)-phaselic acid from caffeoyl-CoA and L-malate. Kinetic analysis demonstrates that despite similar Kₘ values for tested hydroxycinnamoyl-CoA derivatives, HCT2 favors transfer of p-coumaroyl and feruloyl moieties over caffeoyl moieties by greater than 5-fold in vitro [1]. This substrate preference is functionally significant, as in vivo accumulation data in red clover show that phaselic acid (2-O-caffeoyl-L-malate) predominates over p-coumaroyl-malate [1]. Notably, reverse reaction (transfer from malate to CoA) was observed with p-coumaroyl-malate but not with phaselic acid, indicating differential metabolic stability [1].

HCT2 Preference
Head-to-head
>5-fold lower caffeoyl transfer vs. p-coumaroyl/feruloyl
Enzymatic discrimination informs pathway engineering
Recombinant HCT2 in vitro kinetic assay
Enzyme kinetics Biosynthetic pathway engineering Hydroxycinnamoyl transferase Substrate specificity

Predominant Caffeic Acid Derivative in Red Clover

In red clover (Trifolium pratense) leaves, the natural source of (-)-phaselic acid, this compound accumulates to high levels of 5–15 mmol/kg fresh weight (FW), representing the predominant caffeic acid derivative in this tissue [1]. In contrast, chlorogenic acid, while abundant in other plant species such as stinging nettle (352.79–1070.83 mg/100 g DW), does not accumulate to comparable levels in red clover and does not serve the same PPO-mediated protein protection function in this species [2]. The accumulation of (-)-phaselic acid in red clover correlates significantly with HCT2 mRNA levels (P < 0.005), and HCT2-silenced plants exhibit reductions in phaselic acid to less than 5% of wild-type levels [3].

Red Clover Abundance
Cross-study
5–15 mmol/kg FW in red clover leaves
Predominant caffeic acid derivative in red clover
HCT2 expression correlation P<0.005
Natural product quantification Forage chemistry Phenolic profiling Red clover

(-)-Phaselic Acid Applications


Forage Protein Preservation

(-)-Phaselic acid is the preferred compound for studies investigating PPO-mediated post-harvest protein protection in forage crops. As demonstrated in transgenic alfalfa expressing red clover HMT, accumulation of caffeoyl-malate to 2.16–8.37 mmol/kg FW enables PPO-dependent inhibition of proteolysis, a functional outcome not achievable with chlorogenic acid or other caffeic acid derivatives in alfalfa systems [1]. Researchers developing engineered forages with reduced protein loss should use (-)-phaselic acid as the analytical standard and pathway target, not generic caffeoylmalic acid preparations.

Hydroxycinnamoyl Transferase Engineering

For investigators studying BAHD acyltransferase family enzymes, particularly HCT2/HMT, (-)-phaselic acid serves as the authentic product standard for kinetic assays and pathway validation. The documented >5-fold preference of HCT2 for p-coumaroyl/feruloyl transfer over caffeoyl transfer, coupled with the observation that reverse reaction occurs with p-coumaroyl-malate but not phaselic acid, makes (-)-phaselic acid essential for accurate enzyme characterization and metabolic flux analysis [2].

Natural Product Chemistry and Chemotaxonomy

(-)-Phaselic acid is the appropriate reference standard for quantifying this compound in plant extracts, particularly from Trifolium species. In red clover leaves, it accumulates to 5–15 mmol/kg FW and correlates with HCT2 expression (P < 0.005) [3][2]. Analytical methods relying on generic 'caffeoylmalic acid' may fail to distinguish the (-)-enantiomer from other stereoisomers or derivatives, potentially confounding chemotaxonomic analyses and quantitative structure-activity relationship (QSAR) studies [4].

Application
Selection Property
Validation Focus
Forage Protein Preservation
PPO substrate specificity and stereochemical identity
Proteolysis inhibition in engineered forages
HCT2 Engineering
Authentic product standard for enzyme kinetics
Substrate preference and reverse reaction stability
Natural Product Chemistry
Defined enantiomer for accurate quantification
Tissue accumulation and chemotaxonomic profiling

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